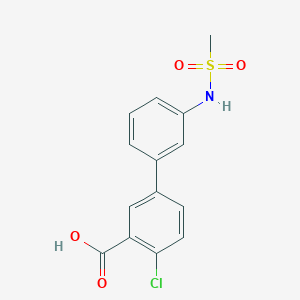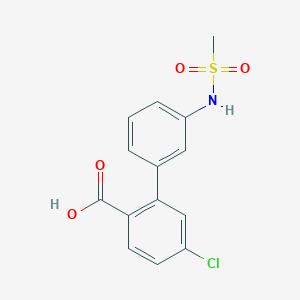
5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% (hereafter referred to as 5-Methoxy-3-MSA) is a versatile compound that has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been used in a variety of ways, including as a reagent in organic synthesis, as a dye in fluorescence microscopy, and as an inhibitor in enzyme studies. In addition to its wide range of applications, 5-Methoxy-3-MSA has also been studied for its biochemical and physiological effects.
科学的研究の応用
5-Methoxy-3-MSA has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a dye in fluorescence microscopy, and as an inhibitor in enzyme studies. It has also been used as a fluorescent probe in the study of proteins and as a fluorescent marker in the study of proteins and lipids. Additionally, 5-Methoxy-3-MSA has been used in the study of cell signaling pathways and as a substrate in the study of enzyme kinetics.
作用機序
The mechanism of action of 5-Methoxy-3-MSA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It is thought to bind to the active site of the enzyme or protein and prevent it from functioning normally. Additionally, 5-Methoxy-3-MSA has been shown to interact with certain cellular components, such as lipids, which may affect the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-MSA have not yet been extensively studied. However, it has been shown to interact with certain enzymes and proteins, as well as cellular components such as lipids. These interactions may have an effect on the cell’s physiology, though the exact effects are still unknown.
実験室実験の利点と制限
The advantages of using 5-Methoxy-3-MSA in lab experiments include its versatility, its ability to bind to certain enzymes and proteins, and its ability to interact with certain cellular components. Additionally, it is relatively easy to synthesize and is relatively non-toxic. The main limitation of 5-Methoxy-3-MSA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for 5-Methoxy-3-MSA. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to better understand its mechanism of action and to identify new potential applications. Additionally, further research could be done to identify potential new targets for 5-Methoxy-3-MSA, such as proteins or cellular components that it could bind to or interact with. Finally, further research could be done to optimize the synthesis of 5-Methoxy-3-MSA for use in lab experiments.
合成法
5-Methoxy-3-MSA can be synthesized in a few different ways. One method involves the reaction of 3-methylsulfonylaminophenol with 5-methoxybenzoyl chloride in aqueous dimethylformamide (DMF). The reaction is catalyzed by sodium hydroxide and yields 5-Methoxy-3-MSA as the major product. Another method involves the reaction of 3-methylsulfonylaminophenol with 5-methoxybenzoyl chloride in aqueous acetic acid. This reaction is catalyzed by p-toluenesulfonic acid and also yields 5-Methoxy-3-MSA as the major product.
特性
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-14-8-11(6-12(9-14)15(17)18)10-4-3-5-13(7-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLNGKWDQEDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692076 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-74-2 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














